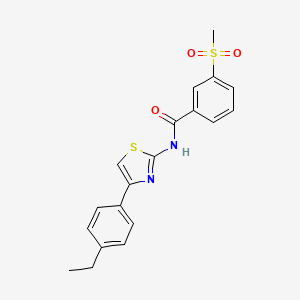

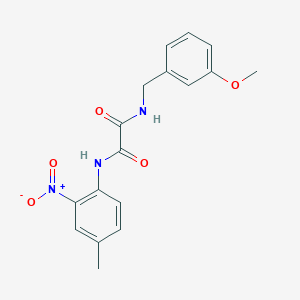

![molecular formula C10H18O5S B2728886 1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate CAS No. 147767-55-3](/img/structure/B2728886.png)

1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate

概要

説明

1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a spiroacetal derivative that has been synthesized through various methods, and its potential applications in different fields have been explored. 5]decan-8-ylmethyl methanesulfonate.

科学的研究の応用

Stereospecific Synthesis and Rearrangement

Steroidal spiroacetal methanesulfonate derivatives, containing the 1,6-dioxaspiro[4.5]decan-10-yl ring system, when reduced, promote rearrangement to yield steroidal 1,6-dioxadecalin or 2,2'-linked ditetrahydrofuran derivatives. This process demonstrates the compound's applicability in stereospecific synthesis and rearrangement reactions, showcasing its versatility in creating complex steroidal frameworks with high regio- and stereoselectivity (Betancor et al., 1998).

Synthetic Intermediate for Organic Chemicals

1,4-Dioxaspiro[4.5]decan-8-one, closely related to the queried compound, serves as a bifunctional synthetic intermediate widely utilized in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its production from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane through selective deketalization highlights its significance in organic synthesis (Zhang Feng-bao, 2006).

Spirocyclization and Stereoselectivity

The condensation of α-anions derived from β-phenylsulfonyl dihydrofurans with γ-lactones for the one-step synthesis of differently substituted 1,6-dioxaspiro[4.5]decanes demonstrates the compound's application in spirocyclization processes. This methodology is noted for its high stereoselectivity at specific carbon positions, illustrating the compound's role in synthesizing spirocyclic structures (Carretero et al., 1994).

Organocatalytic Enantioselective Synthesis

The compound's utility extends to the organocatalytic enantioselective synthesis of bicyclic β-lactones through nucleophile-catalyzed aldol-lactonization (NCAL), demonstrating its versatility in enantioselective catalysis and synthesis of cyclic organic structures (Nguyen et al., 2012).

Microbial Metabolism

Research into the microbial metabolism of methanesulfonic acid, a related compound, provides insights into the biogeochemical cycling of sulfur and the utilization of methanesulfonate by aerobic bacteria. This study offers a glimpse into the environmental and biological implications of methanesulfonate and related compounds (Kelly & Murrell, 1999).

特性

IUPAC Name |

1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5S/c1-16(11,12)15-8-9-2-4-10(5-3-9)13-6-7-14-10/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQMFNUVJGFAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCC2(CC1)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2728808.png)

![[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B2728812.png)

![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/no-structure.png)

![Ethyl 4-{[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}piperazine-1-carboxylate](/img/structure/B2728816.png)

![[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2728817.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)